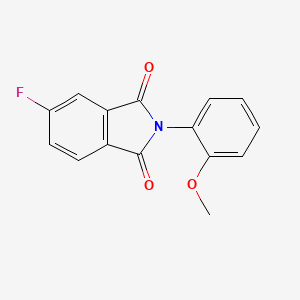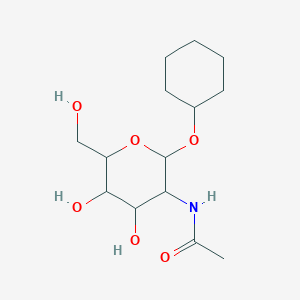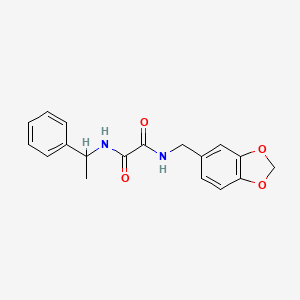
5-fluoro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as MLN4924, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation in cells. Inhibition of NAE activity leads to the accumulation of certain proteins, which can trigger cell death in cancer cells.
作用機序
5-fluoro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation in cells. NAE activates a protein called NEDD8, which then binds to other proteins and targets them for degradation by the proteasome. Inhibition of NAE activity leads to the accumulation of certain proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of NAE activity leads to the accumulation of certain proteins, which can trigger cell death in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
5-fluoro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer treatment, which makes it a valuable tool for cancer research. However, this compound also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, this compound has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of NAE activity.
将来の方向性
There are several future directions for the study of 5-fluoro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders. In addition, further studies are needed to understand the mechanism of action of this compound and to identify potential biomarkers for predicting response to treatment.
合成法
The synthesis method of 5-fluoro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 2-methoxybenzaldehyde, which is then used to synthesize the intermediate 2-methoxyphenylacetic acid. The final step involves the condensation of 2-methoxyphenylacetic acid with 5-fluoro-1H-isoindole-1,3(2H)-dione in the presence of a coupling agent and a base. The final product is obtained after purification by column chromatography.
科学的研究の応用
5-fluoro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including leukemia, lymphoma, breast cancer, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve treatment outcomes.
特性
IUPAC Name |
5-fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWRAICXHKWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-benzyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4953607.png)
![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4953614.png)
![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953621.png)


![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953653.png)

![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4953668.png)
![1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4953673.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953680.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4953688.png)
![3-bromo-N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953695.png)

![1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4953708.png)
